molecular formula C26H28N2 B1669056 西尼地平 CAS No. 298-57-7

西尼地平

货号: B1669056
CAS 编号: 298-57-7
分子量: 368.5 g/mol
InChI 键: DERZBLKQOCDDDZ-JLHYYAGUSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

科学研究应用

Medical Uses

Cinnarizine is predominantly prescribed for:

  • Motion Sickness : Effective in preventing nausea and vomiting associated with travel.
  • Vertigo : Particularly useful for conditions such as Ménière's disease and labyrinthitis.
  • Migraine Prophylaxis : Emerging evidence suggests its potential in reducing the frequency and severity of migraine attacks.

Clinical Efficacy

  • Motion Sickness and Vertigo :
    • A clinical study involving 181 participants indicated that cinnarizine reduced moderate vertigo occurrences by 65.8% and extreme vertigo by 89.8% .
    • In a double-blind crossover study, 70% to 80% improvement in nausea and vomiting severity was observed in patients with labyrinthitis .
  • Migraine Prevention :
    • A systematic review of ten studies found that cinnarizine significantly decreased migraine episode frequency (Mean difference = -3.10) and intensity (Mean difference = -1.54) compared to placebo .
  • Idiopathic Urticarial Vasculitis :
    • Cinnarizine has been identified as a second-line treatment option for this condition, showcasing its versatility beyond vestibular disorders .

Summary of Clinical Studies on Cinnarizine

ConditionStudy DesignSample SizeCinnarizine DosageComparatorResults
LabyrinthitisDouble-blind crossover1445–90 mg/dayProchlorperazine70%-80% improvement in nausea/vomiting severity
Ménière's DiseaseDouble-blind crossover2045–90 mg/dayProchlorperazineSimilar efficacy to prochlorperazine
MigraineRandomized controlled trial10 studiesVariableSodium valproateSignificant reduction in frequency/intensity
Peripheral VertigoMultinational pilot study221150 mg ODNimopidineModerate vertigo episodes reduced by 65.8%
Idiopathic Urticarial VasculitisOpen-label studyVariableVariableNonePositive outcomes reported

Case Studies

  • Pediatric Cinnarizine Overdose :
    • A case report detailed a 30-month-old child who ingested 225 mg of cinnarizine, resulting in jitteriness and convulsions, but recovered fully after treatment with midazolam .
  • Long-term Effects :
    • A follow-up study evaluated patients with drug-induced parkinsonism due to cinnarizine exposure, highlighting the importance of monitoring long-term neurological effects .

作用机制

Target of Action

Cinnarizine primarily targets L-type and T-type voltage-gated calcium channels in vascular smooth muscle cells . It also binds to dopamine D2 receptors , histamine H1 receptors , and muscarinic acetylcholine receptors .

Mode of Action

Cinnarizine inhibits contractions of vascular smooth muscle cells by blocking L-type and T-type voltage-gated calcium channels . This blockade reduces the influx of calcium ions, which are necessary for muscle contraction. By binding to dopamine D2 receptors, histamine H1 receptors, and muscarinic acetylcholine receptors, cinnarizine can further modulate neurotransmission .

Biochemical Pathways

Cinnarizine’s action on calcium channels affects the calcium signaling pathway , which plays a crucial role in various cellular functions, including muscle contraction and neurotransmission . By inhibiting aldose reductase, an enzyme involved in the polyol pathway , cinnarizine may also influence glucose metabolism .

Pharmacokinetics

Cinnarizine is absorbed from the gastrointestinal tract, albeit relatively slowly . Its peak plasma concentration is reached within 1-4 hours . It is extensively metabolized, primarily by the CYP2D6 isoenzyme . Approximately 67% of cinnarizine is excreted in the feces and 33% in the urine as metabolites .

Result of Action

Cinnarizine’s action results in the relaxation of vascular smooth muscle cells, leading to vasodilation . This can alleviate symptoms of conditions like vertigo and motion sickness by improving blood flow in the brain . Its antagonistic effects on d2 dopamine receptors can lead to symptoms of depression, tremor, muscle rigidity, tardive dyskinesia, and akathisia .

Action Environment

The efficacy and stability of cinnarizine can be influenced by various environmental factors. For instance, its absorption can be affected by the pH and contents of the gastrointestinal tract. Furthermore, genetic variations in the CYP2D6 enzyme can impact its metabolism, potentially affecting its efficacy and side effect profile .

生化分析

Biochemical Properties

Cinnarizine inhibits contractions of vascular smooth muscle cells by blocking L-type and T-type voltage-gated calcium channels . It has also been implicated in binding to dopamine D2 receptors, histamine H1 receptors, and muscarinic acetylcholine receptors .

Cellular Effects

Cinnarizine has a significant impact on various types of cells and cellular processes. It inhibits the flow of calcium into red blood cells, which increases the elasticity of the cell wall, thereby increasing their flexibility and making the blood less viscous . This allows the blood to travel more efficiently and effectively through narrowed vessels in order to bring oxygen to damaged tissue .

Molecular Mechanism

Cinnarizine primarily works on the central vestibular system to interfere with the signal transmission between the vestibular apparatus of the inner ear and the vomiting center of the hypothalamus . It acts by limiting the activity of the vestibular hair cells which send signals about movement .

Temporal Effects in Laboratory Settings

Cinnarizine has been observed to have temporal effects in laboratory settings. For instance, it has been found that cinnarizine markedly improved the functional abnormalities of ischemia but had little or no effect upon the neuronal damage .

Dosage Effects in Animal Models

In animal models, cinnarizine has shown to have varying effects at different dosages. For instance, in a study on rats, cinnarizine administration significantly restored various parameters back to normal levels, and significantly decreased perivascular and peribronchiolar inflammatory scores .

Metabolic Pathways

Cinnarizine is involved in several metabolic pathways. It is a specific calcium channel blocker that primarily works on the central vestibular system . It also acts as a protonophore, which prevents the MgATP-dependent production of the electrochemical gradient crucial to the transport and storage of dopamine into vesicles .

Transport and Distribution

Cinnarizine is transported and distributed within cells and tissues. It inhibits the flow of calcium into red blood cells, thereby increasing their flexibility and making the blood less viscous . This allows the blood to travel more efficiently and effectively through narrowed vessels in order to bring oxygen to damaged tissue .

Subcellular Localization

The subcellular localization of cinnarizine and its effects on its activity or function are not well studied. Given its role as a calcium channel blocker, it is likely that it localizes to areas where these channels are present, such as the cell membrane .

准备方法

化学反应分析

Types of Reactions: Cinnarizine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted cinnarizine analogs .

相似化合物的比较

Uniqueness of Cinnarizine: Cinnarizine’s unique combination of antihistaminic and calcium channel blocking properties sets it apart from other similar compounds. Its ability to act on multiple receptor types and its effectiveness in treating a range of vestibular disorders make it a versatile and valuable therapeutic agent .

生物活性

Cinnarizine is a calcium channel blocker and antihistamine widely used in the treatment of motion sickness, vertigo, and other inner ear disorders. Its pharmacological properties stem from its ability to modulate calcium ion influx, inhibit histamine receptors, and affect neurotransmitter activity. This article explores the biological activity of cinnarizine, including its pharmacokinetics, pharmacodynamics, therapeutic applications, and associated case studies.

Pharmacokinetics

Cinnarizine exhibits a complex pharmacokinetic profile characterized by its absorption, metabolism, and elimination:

  • Absorption : After oral administration, cinnarizine is absorbed with peak plasma concentrations reached within 1–3 hours. It has a high protein binding capacity (91%) and is extensively metabolized in the liver primarily through cytochrome P450 enzymes .
  • Metabolism : The major metabolic pathways include glucuronidation and oxidation. Notably, CYP2D6 is responsible for the formation of specific metabolites, while other CYP enzymes contribute to various hydroxylation processes .
  • Elimination : Cinnarizine has an elimination half-life ranging from 3 to 24 hours. Approximately one-third of the metabolites are excreted via urine and two-thirds via feces .

Pharmacodynamics

Cinnarizine's biological activity can be attributed to several mechanisms:

  • Calcium Channel Blockade : It selectively inhibits L-type calcium channels in vascular smooth muscle, reducing calcium influx and subsequent muscle contraction. This action is particularly effective in modulating vascular tone and promoting cerebral blood flow .
  • Antihistaminic Activity : By blocking H1 receptors, cinnarizine alleviates symptoms associated with motion sickness and vertigo .
  • Antiserotonergic and Antidopaminergic Effects : Cinnarizine also interacts with serotonin (5-HT2) and dopamine (D2) receptors, contributing to its therapeutic effects in various neurological conditions .

Therapeutic Applications

Cinnarizine is primarily indicated for:

  • Motion Sickness : It is effective in preventing nausea and vomiting associated with motion sickness.
  • Vertigo Management : Clinical studies have demonstrated significant reductions in vertigo symptoms when treated with cinnarizine compared to placebo or other medications .
  • Postviral Hyposmia : Recent studies suggest that cinnarizine may serve as an adjuvant treatment alongside steroids for improving olfactory function in patients suffering from postviral hyposmia .

Table 1: Summary of Clinical Studies on Cinnarizine

Study FocusDesignSample SizeDosageComparatorKey Findings
Vertigo of Various OriginsDouble-blind, randomized18220 mg TIDDimenhydrinateSignificant reduction in mean vertigo score (p < 0.0001)
AtherosclerosisOpen-label8225 mg TIDNASignificant improvement in dizziness (p < 0.001)
Postviral HyposmiaRandomized control82Cinnarizine + SteroidsSteroids aloneImproved smell identification scores (p < 0.05)

Case Studies

Recent literature has documented various case studies highlighting both the efficacy and potential side effects of cinnarizine:

  • Cinnarizine-Induced Parkinsonism : A retrospective study identified a significant incidence of drug-induced parkinsonism among patients treated with cinnarizine. Most patients demonstrated recovery after discontinuation of the drug, although some experienced prolonged symptoms .
  • Efficacy in Elderly Patients : In a cohort study involving elderly patients with vestibular disorders, cinnarizine was shown to significantly improve balance and reduce dizziness compared to standard treatments .

属性

IUPAC Name

1-benzhydryl-4-[(E)-3-phenylprop-2-enyl]piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28N2/c1-4-11-23(12-5-1)13-10-18-27-19-21-28(22-20-27)26(24-14-6-2-7-15-24)25-16-8-3-9-17-25/h1-17,26H,18-22H2/b13-10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DERZBLKQOCDDDZ-JLHYYAGUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC=CC2=CC=CC=C2)C(C3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1C/C=C/C2=CC=CC=C2)C(C3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

7002-58-6 (di-hydrochloride)
Record name Cinnarizine [USAN:INN:BAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000298577
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID80859311
Record name 1-(Diphenylmethyl)-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80859311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

368.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16699-20-0, 298-57-7
Record name 1-(Diphenylmethyl)-4-[(2E)-3-phenyl-2-propen-1-yl]piperazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16699-20-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cinnarizine [USAN:INN:BAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000298577
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Piperazine, (E)-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=290687
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(Diphenylmethyl)-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80859311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (E)-1-benzhydryl-4-cinnamylpiperazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.037.030
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Cinnarizine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.005.514
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CINNARIZINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3DI2E1X18L
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cinnarizine
Reactant of Route 2
Reactant of Route 2
Cinnarizine
Reactant of Route 3
Reactant of Route 3
Cinnarizine
Reactant of Route 4
Reactant of Route 4
Cinnarizine
Reactant of Route 5
Reactant of Route 5
Cinnarizine
Reactant of Route 6
Reactant of Route 6
Cinnarizine

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。